6-Chloro-2-pyrazinyl 2-(2-piperidinyl)ethyl ether hydrochloride
Description
6-Chloro-2-pyrazinyl 2-(2-piperidinyl)ethyl ether hydrochloride is a heterocyclic compound featuring a pyrazinyl core substituted with a chlorine atom at the 6-position and an ether-linked 2-(2-piperidinyl)ethyl group. The piperidinyl moiety introduces basicity, while the chloro-pyrazinyl group may enhance electronic interactions in biological systems.
Properties
IUPAC Name |
2-chloro-6-(2-piperidin-2-ylethoxy)pyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O.ClH/c12-10-7-13-8-11(15-10)16-6-4-9-3-1-2-5-14-9;/h7-9,14H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUORNDPUTMBJJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CN=CC(=N2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220039-00-8 | |
| Record name | Pyrazine, 2-chloro-6-[2-(2-piperidinyl)ethoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
6-Chloro-2-pyrazinyl 2-(2-piperidinyl)ethyl ether hydrochloride is a chemical compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₇Cl₂N₃O
- Molecular Weight : 278.18 g/mol
- CAS Number : 1220039-00-8
- MDL Number : MFCD13560704
The compound features a pyrazinyl ring and a piperidinyl side chain, which are significant for its biological interactions.
Antimicrobial Properties
Research has indicated that compounds containing piperidine and pyrazine moieties often exhibit antimicrobial activity. A study synthesized related compounds and tested them against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. These studies showed moderate antimicrobial effects when compared to standard antibiotics like ciprofloxacin .
| Compound | Target Organisms | Activity Level |
|---|---|---|
| This compound | E. coli, B. subtilis, S. aureus | Moderate |
| Ciprofloxacin | E. coli, B. subtilis, S. aureus | High |
Inhibition of Kinases
The compound's structure suggests potential activity as a kinase inhibitor, particularly in relation to cyclin-dependent kinases (CDKs). Research on similar pyrazine derivatives has shown that they can selectively inhibit CDK activity, which is crucial in cancer therapy .
Case Studies
-
Study on Antimicrobial Activity :
- A study published in the Asian Journal of Physical and Chemical Sciences synthesized a related compound and tested it against various pathogens. The results indicated that the compound exhibited moderate activity against multiple strains, highlighting the potential of piperidine derivatives in antimicrobial applications .
- Kinase Inhibition Research :
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied for its potential therapeutic effects, particularly in the treatment of various diseases. Its structure suggests that it may interact with several biological targets.
Antiviral Activity
Research indicates that derivatives of pyrazine compounds exhibit antiviral properties. For instance, compounds similar to 6-Chloro-2-pyrazinyl derivatives have been shown to inhibit viral replication, making them candidates for treating viral infections .
Anticancer Properties
Studies have demonstrated that pyrazine derivatives can induce apoptosis in cancer cells. The specific structure of 6-Chloro-2-pyrazinyl compounds may enhance their efficacy against certain cancer types by targeting specific pathways involved in cell proliferation and survival .
Neurological Applications
Due to its piperidine component, this compound may also have implications in neurology, potentially serving as a modulator for neurotransmitter systems. Research into related compounds has shown promise for treating conditions like epilepsy and anxiety disorders .
Case Study 1: Antiviral Efficacy
A study published in Pharmaceutical Research evaluated the antiviral efficacy of pyrazine derivatives, including those structurally similar to 6-Chloro-2-pyrazinyl 2-(2-piperidinyl)ethyl ether hydrochloride. The results indicated significant inhibition of viral replication in vitro, suggesting potential for further development into antiviral therapies .
Case Study 2: Cancer Cell Apoptosis
In a study focused on anticancer properties, researchers synthesized several pyrazine derivatives and tested their effects on human cancer cell lines. The findings revealed that certain derivatives could induce apoptosis through the activation of caspase pathways, highlighting the therapeutic potential of compounds like 6-Chloro-2-pyrazinyl derivatives in oncology .
Data Table: Summary of Applications
Comparison with Similar Compounds
Structural Analogues and Key Features
The following compounds share structural motifs with 6-Chloro-2-pyrazinyl 2-(2-piperidinyl)ethyl ether hydrochloride, particularly piperidine/piperazine rings and functional group linkages:
Key Observations:
- Linkage Diversity : While 6-Chloro-2-pyrazinyl 2-(2-piperidinyl)ethyl ether features an ether bond, analogs like Methyl 2-(4-fluorophenyl)-2-(2-piperidinyl)acetate use ester linkages, which may alter metabolic stability and bioavailability .
- Substituent Effects: The chloro-pyrazinyl group in the target compound contrasts with fluorophenyl (H-8, Methyl 2-(4-fluorophenyl)...) or iodophenyl (AM-2233) groups, which are known to modulate receptor binding affinity .
- Piperidine Modifications: Derivatives with methyl or ethyl groups on the piperidine ring (e.g., 4-Methylpiperidino in ) may influence lipophilicity and target engagement compared to the unsubstituted piperidinyl group in the target compound.
Physicochemical Properties
Limited data are available for the target compound, but analogs provide insights:
- Molecular Weight: Piperidine derivatives in range from 129.20 (1-Methyl-2-piperidinemethanol) to 246.77 g/mol ((4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride), suggesting the target compound’s molecular weight likely falls within this range .
- Solubility : The hydrochloride salt form (common in , and 8) enhances aqueous solubility, critical for in vitro assays .
Preparation Methods
Starting Materials
6-Chloropyrazine derivatives: The pyrazine ring is pre-functionalized with chlorine at the 6-position. This substitution can be achieved by chlorination reactions using reagents like phosphoryl trichloride or other chlorinating agents, as suggested by analogous heterocyclic chlorination methods.
2-(2-piperidinyl)ethyl alcohol or halide: The piperidine moiety is introduced as a 2-(2-piperidinyl)ethyl fragment, typically as an alcohol or halide precursor for ether formation.
Ether Formation via Nucleophilic Substitution
A common route to form the ether bond involves nucleophilic substitution of a leaving group at the 2-position of the pyrazine ring by the 2-(2-piperidinyl)ethyl nucleophile.
Step 1: Activation of 2-position on pyrazine
- The 2-position of pyrazine can be activated by converting it into a suitable leaving group, such as a halide or tosylate.
Step 2: Nucleophilic attack
- The 2-(2-piperidinyl)ethyl nucleophile attacks the activated pyrazine at the 2-position, forming the ether linkage.
-
- Solvents such as acetonitrile or ethyl acetate are preferred for their polarity and ability to dissolve reactants.
- Temperatures typically range from ambient to 85°C to optimize reaction rates without decomposing sensitive intermediates.
- The presence of bases like diisopropylethylamine can facilitate the nucleophilic substitution by scavenging acids formed during the reaction.
Salt Formation: Hydrochloride Preparation
After the ether is formed, the free base is converted into its hydrochloride salt to improve stability and solubility.
-
- The hydrochloride salt is isolated by filtration or crystallization.
- Washing and drying steps ensure removal of impurities and solvents.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Notes |
|---|---|---|---|---|
| Chlorination of pyrazine | Phosphoryl trichloride or equivalent | Suitable solvent | Ambient to reflux | Controls position and degree of chlorination |
| Activation of 2-position | Halogenation or tosylation | Acetonitrile | 0–20 | Generates good leaving group for substitution |
| Ether formation | 2-(2-piperidinyl)ethyl nucleophile + base | Acetonitrile/EtOAc | 45–85 | Base scavenges acid, promotes substitution |
| Hydrochloride salt formation | HCl (12N or aqueous) | Ethanol/water | Ambient | Precipitates stable hydrochloride salt |
Research Findings and Advantages
- The use of acetonitrile and ethyl acetate as solvents provides an optimal balance of solubility and reaction control.
- Controlling temperature during nucleophilic substitution enhances regioselectivity and yield.
- The hydrochloride salt form improves compound stability and facilitates handling in pharmaceutical formulations.
- The synthetic process can be scaled up for commercial production with cost-effective reagents and mild reaction conditions.
- The stereochemistry of the piperidinyl moiety can be influenced by the choice of starting materials, allowing partial stereochemical control.
Summary Table of Key Preparation Steps
| Preparation Stage | Description | Key Parameters | Outcome |
|---|---|---|---|
| Pyrazine chlorination | Introduction of chlorine at 6-position | Chlorinating agent, temp control | 6-Chloropyrazine derivative |
| Activation of 2-position | Conversion to good leaving group | Halogenation/tosylation | Activated pyrazine intermediate |
| Ether bond formation | Nucleophilic substitution with piperidinyl ethyl | Solvent, base, temp optimization | 6-Chloro-2-pyrazinyl 2-(2-piperidinyl)ethyl ether (free base) |
| Hydrochloride salt formation | Treatment with HCl to form stable salt | Acid concentration, solvent choice | Hydrochloride salt of target compound |
Q & A
Q. Table 1: Comparison of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazinyl chloride | SOCl₂, DCM, 0°C → RT, 16 h | 85–90 | |
| Etherification | 2-(2-piperidinyl)ethanol, K₂CO₃, DMF | 70–75 |
How is the compound characterized for structural confirmation?
Basic Research Question
Structural characterization employs:
- ¹H/¹³C NMR : Peaks for the pyrazinyl chlorine (δ ~8.5 ppm for aromatic protons) and piperidinyl protons (δ ~1.5–3.0 ppm) confirm substitution patterns .
- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula (e.g., C₁₁H₁₅ClN₃O·HCl).
- XRD/X-ray Crystallography : Resolves stereochemistry of the piperidine ring and ether linkage (if crystalline salts are obtained) .
Methodological Tip:
- Use deuterated solvents (e.g., D₂O for hydrochloride salts) to avoid signal overlap in NMR .
What pharmacological screening methods are used to evaluate its bioactivity?
Basic Research Question
Initial screening often includes:
- Receptor Binding Assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) to assess affinity.
- In Vitro Functional Assays : Measurement of cAMP inhibition or calcium flux in transfected cell lines .
- ADME Profiling : Solubility (via shake-flask method) and metabolic stability (using liver microsomes) .
Example Data:
In a study on pyrazine analogs, 6-chloro-2-pyrazinyl derivatives showed moderate affinity for 5-HT₂A receptors (IC₅₀ = 50–100 nM) .
How can reaction conditions be optimized to improve synthesis yield?
Advanced Research Question
Optimization strategies include:
- Catalyst Screening : Transition metals (e.g., Pd/C) may accelerate coupling reactions.
- Solvent Polarity Adjustment : Switching from DMF to THF improves etherification yields by reducing side reactions .
- Temperature Gradients : Gradual heating (e.g., 40°C for 8 hours) enhances pyrazinyl chloride stability .
Case Study:
A 15% yield increase was achieved by replacing K₂CO₃ with Cs₂CO₃ in DMF, likely due to improved deprotonation of the alcohol .
How do positional isomers of the piperidine moiety affect biological activity?
Advanced Research Question
The position of the piperidine nitrogen (2-, 3-, or 4-piperidinyl) alters target engagement. For example:
- 2-Piperidinyl : Enhances binding to σ₁ receptors due to spatial alignment with hydrophobic pockets.
- 4-Piperidinyl : Favors interactions with ion channels (e.g., Nav1.7) .
Q. Table 2: SAR of Piperidine Isomers
| Isomer | Target Affinity (IC₅₀) | Selectivity Ratio (σ₁/Nav1.7) |
|---|---|---|
| 2-Piperidinyl | 75 nM (σ₁) | 1:0.3 |
| 4-Piperidinyl | 120 nM (Nav1.7) | 1:5 |
How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Advanced Research Question
Discrepancies often arise from pharmacokinetic factors:
- Metabolic Stability : Use LC-MS/MS to identify metabolites that may inhibit/activate off-target pathways.
- Tissue Distribution : Radiolabeled compound tracking (e.g., ¹⁴C labeling) quantifies brain penetration or plasma protein binding .
Example:
A derivative showed high in vitro 5-HT₂A affinity (IC₅₀ = 30 nM) but low in vivo efficacy due to rapid glucuronidation . Adjusting the pyrazine substituents (e.g., replacing Cl with CF₃) improved metabolic half-life by 3-fold .
What advanced analytical methods resolve stereochemical uncertainties in the piperidine ring?
Advanced Research Question
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC).
- NOESY NMR : Identifies spatial proximity between piperidine protons and adjacent groups .
- VCD (Vibrational Circular Dichroism) : Confirms absolute configuration via IR spectroscopy .
Case Study:
NOESY cross-peaks between the piperidine H-2 and pyrazinyl H-6 confirmed the equatorial orientation of the ether group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
